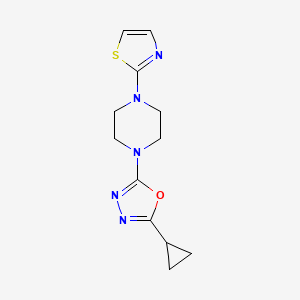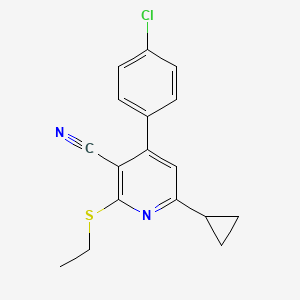![molecular formula C16H16N2 B5689585 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5689585.png)
2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine (abbreviated as 4-EMEI) is a heterocyclic aromatic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a potent mutagen and carcinogen that has been found in various cooked foods, such as grilled and barbecued meat, fish, and poultry. The compound has been extensively studied due to its potential health hazards and its role in the development of cancer.
Mécanisme D'action
The mechanism of action of 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine involves the formation of DNA adducts, which are covalent bonds between the compound and the DNA molecule. These adducts can cause structural changes in the DNA, leading to mutations and chromosomal aberrations. The compound has also been shown to interfere with DNA repair mechanisms, further increasing the risk of DNA damage and mutations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine include oxidative stress, inflammation, and disruption of cellular signaling pathways. The compound has been found to induce the production of reactive oxygen species (ROS), which can cause damage to cellular components, including DNA, proteins, and lipids. It also activates inflammatory pathways, leading to the production of cytokines and chemokines, which can further exacerbate oxidative stress and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine in lab experiments is its high potency as a mutagen and carcinogen. This allows for the efficient induction of DNA damage and mutations, which can be used to study the mechanisms of carcinogenesis. However, the compound has several limitations, including its low solubility in water, which can affect its bioavailability and toxicity. Additionally, the compound is highly unstable and can undergo degradation during storage and handling.
Orientations Futures
Future research on 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine should focus on developing more efficient synthesis methods and improving its stability and solubility. Additionally, studies should investigate the role of 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine in the development of specific types of cancer and the potential use of the compound as a biomarker for exposure to PAHs. Finally, research should explore the effectiveness of chemopreventive agents in reducing the mutagenic and carcinogenic effects of 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine and other PAHs.
Méthodes De Synthèse
The synthesis of 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine can be achieved through several methods, including chemical synthesis and extraction from food sources. The chemical synthesis involves the reaction of 2-aminopyridine with 4-ethylbenzaldehyde in the presence of an acid catalyst, followed by a cyclization reaction to form the imidazo[1,2-a]pyridine ring. The resulting compound is then methylated to form 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine.
Applications De Recherche Scientifique
2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine has been widely used as a model compound to study the mutagenic and carcinogenic effects of PAHs. It has been found to induce DNA damage and mutations in various cell types, including bacteria, mammalian cells, and human lymphocytes. The compound has also been used in animal studies to investigate its carcinogenicity and to evaluate the effectiveness of chemopreventive agents.
Propriétés
IUPAC Name |
2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-3-13-4-6-14(7-5-13)15-11-18-9-8-12(2)10-16(18)17-15/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELLLLXOVAYQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0096858.P001 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,6-difluoro-4-methoxyphenyl)-3-[2-(methylthio)ethyl]-1-propyl-1H-1,2,4-triazole](/img/structure/B5689504.png)

![1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5689528.png)
![N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine](/img/structure/B5689534.png)

![3-[(6-isopropylpyrimidin-4-yl)amino]-2-(3-thienylmethyl)propan-1-ol](/img/structure/B5689560.png)


![N-cyclohexyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5689580.png)
![(4aR*,8aR*)-2-(cyclobutylcarbonyl)-7-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5689591.png)


![4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine](/img/structure/B5689604.png)
